molecular formula C19H17N3OS B5146551 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide

Cat. No. B5146551
M. Wt: 335.4 g/mol
InChI Key: UZTJPXJEHHSJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. It is a thioamide derivative of pyrimidine and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely resembles the human disease, with motor deficits, loss of dopaminergic neurons, and the presence of Lewy bodies. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide in laboratory experiments include its ability to selectively destroy dopaminergic neurons, its reproducibility, and its ability to closely mimic the pathophysiology of Parkinson's disease. However, the limitations include the fact that it only induces a subset of Parkinson's disease symptoms and does not fully replicate the disease.

Future Directions

For research on 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide include developing new treatments for Parkinson's disease, studying its effects on other physiological processes, and improving animal models to better replicate the human disease. Additionally, there is potential for this compound to be used in other research areas such as cancer and neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its ability to induce Parkinson's disease in animal models. Its mechanism of action involves the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits and the presence of Lewy bodies. While this compound has limitations in replicating the full spectrum of Parkinson's disease, it remains a valuable tool for scientific research and has potential for future developments in various research areas.

Synthesis Methods

The synthesis of 2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide involves the reaction between 4-methyl-6-phenyl-2-pyrimidinethiol and N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 208-210°C.

Scientific Research Applications

2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide has been widely used in scientific research to study its effects on the nervous system. It is commonly used to induce Parkinson's disease in animal models due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This has allowed researchers to study the pathophysiology of Parkinson's disease and develop new treatments.

properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-14-12-17(15-8-4-2-5-9-15)22-19(20-14)24-13-18(23)21-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTJPXJEHHSJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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